

mass spectrometry fragmentation pattern of 2,6-Difluoroaniline

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Compound of Interest

Compound Name: 2,6-Difluoroaniline

Cat. No.: B139000

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Core Concepts in the Mass Spectrometry of 2,6-Difluoroaniline

2,6-Difluoroaniline (C₆H₅F₂N) has a molecular weight of approximately 129.11 g/mol ^[1]. Under electron ionization, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into various daughter ions. The fragmentation pattern is a characteristic fingerprint that can be used for identification and structural analysis.

Experimental Protocol

The following protocol outlines a typical procedure for acquiring the electron ionization mass spectrum of **2,6-Difluoroaniline**.

Instrumentation:

- Mass Spectrometer: A high-resolution mass spectrometer capable of electron ionization.
- Ionization Source: Electron Ionization (EI) source.
- Inlet System: Gas chromatography (GC) or a direct insertion probe.

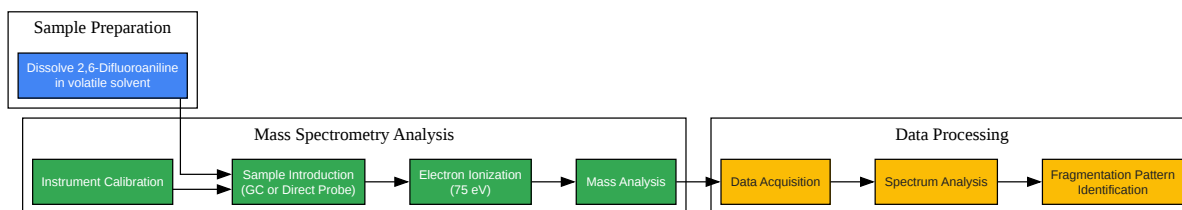
Experimental Parameters:

- Ionization Energy: 75 eV
- Source Temperature: 240 °C[2][3]
- Sample Temperature: 160 °C (Reservoir)[2][3]
- Mass Range: m/z 20-150
- Sample Preparation: Dissolve a small amount of **2,6-Difluoroaniline** in a volatile organic solvent such as methanol or dichloromethane.

Procedure:

- Instrument Calibration: Calibrate the mass spectrometer using a suitable standard (e.g., perfluorotributylamine - PFTBA) to ensure mass accuracy.
- Sample Introduction: Introduce the sample into the ion source. If using a GC, inject the sample onto the column and allow for chromatographic separation. For a direct insertion probe, place a small amount of the sample onto the probe tip and insert it into the vacuum chamber.
- Data Acquisition: Initiate data acquisition in full scan mode to obtain the mass spectrum.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions.

Below is a generalized workflow for this experimental process.



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*Experimental workflow for obtaining the mass spectrum of **2,6-Difluoroaniline**.*

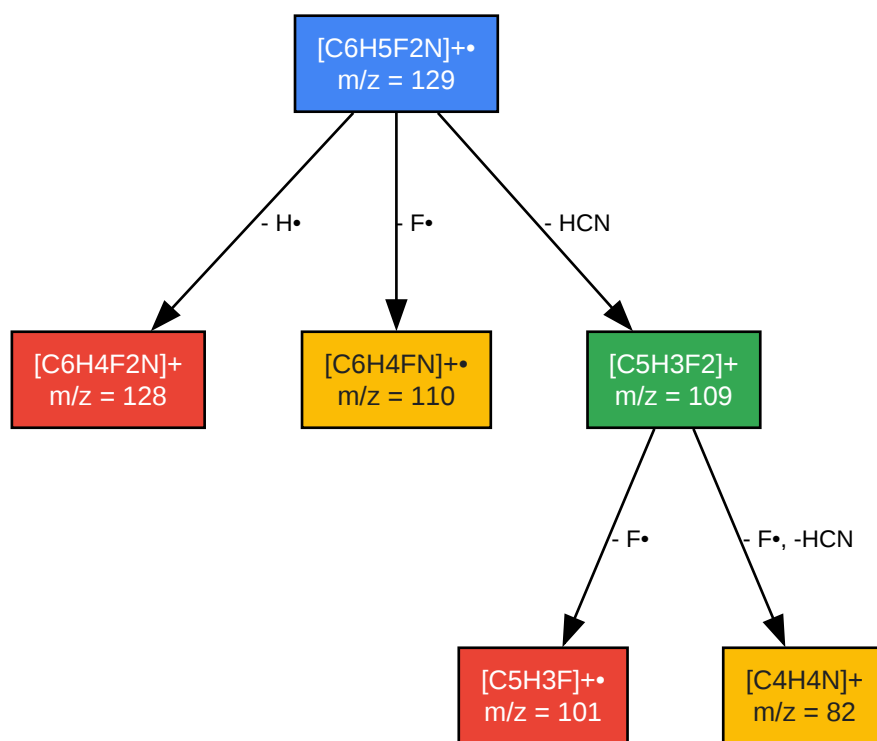
Fragmentation Data

The electron ionization mass spectrum of **2,6-Difluoroaniline** is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data for the major ions are summarized in the table below.^{[2][3]}

m/z	Relative Intensity (%)	Proposed Ion
129	100.0	[C6H5F2N] ⁺ • (Molecular Ion)
128	4.9	[C6H4F2N] ⁺
110	2.2	[C6H4FN] ⁺ •
109	26.3	[C5H3F2] ⁺
108	3.5	[C5H2F2] ⁺ •
102	9.8	[C5H4F] ⁺
101	15.9	[C5H3F] ⁺ •
89	8.1	[C4H3F] ⁺
82	21.1	[C4H4N] ⁺
81	5.1	[C4H3N] ⁺ •
75	3.7	[C6H3] ⁺
63	4.6	[C5H3] ⁺
62	4.3	[C5H2] ⁺ •
57	4.4	[C4H9] ⁺
52	3.9	[C4H4] ⁺
51	4.0	[C4H3] ⁺

Proposed Fragmentation Pathway

The fragmentation of **2,6-Difluoroaniline** under electron ionization likely proceeds through several key steps, initiated by the loss of electrons, hydrogen, and functional groups. A proposed pathway is outlined below.



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Proposed fragmentation pathway for 2,6-Difluoroaniline.

Interpretation of the Fragmentation Pathway:

- Molecular Ion (m/z 129): The base peak in the spectrum corresponds to the intact molecular ion $[C_6H_5F_2N]^+$.
- Loss of a Hydrogen Radical (m/z 128): A minor peak at m/z 128 suggests the loss of a single hydrogen radical from the molecular ion.
- Loss of a Fluorine Radical (m/z 110): The peak at m/z 110 can be attributed to the elimination of a fluorine radical.
- Loss of Hydrogen Cyanide (m/z 109): The significant peak at m/z 109 is likely due to the characteristic loss of HCN from the aniline structure, resulting in a five-membered ring fragment.
- Further Fragmentation (m/z 101 and 82): Subsequent fragmentation of the m/z 109 ion through the loss of a fluorine radical can lead to the ion at m/z 101. The fragment at m/z 82

likely arises from a more complex rearrangement and fragmentation of the aromatic ring.

This guide provides a foundational understanding of the mass spectrometry fragmentation of **2,6-Difluoroaniline**. For more detailed structural elucidation, techniques such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would be beneficial.

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